3-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound belonging to the class of 1,2,4-oxadiazoles. It is characterized by a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with a propanoic acid moiety. While its specific biological activity has not been extensively studied in the provided literature, compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties [, , , , , , ]. Therefore, 3-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid holds potential as a building block for developing novel bioactive compounds.
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. The structure of this compound includes a propanoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a fluorophenyl group.
The compound can be synthesized through various chemical reactions involving oxadiazole derivatives and propanoic acid. It is often studied in academic and industrial laboratories for its synthetic pathways and potential applications in drug development.
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is classified as:
The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the following methods:
The synthetic route may vary based on the desired yield and purity of the final product. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing the synthesis.
The molecular structure of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid features:
Key structural data include:
The compound may undergo various chemical reactions including:
Reactions are usually carried out under controlled conditions to prevent decomposition or side reactions. Monitoring can be achieved through techniques like thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for compounds like 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid often involves:
Data regarding specific targets or pathways affected by this compound may vary based on experimental studies.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the compound.
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has potential applications in:
Microwave irradiation has revolutionized the synthesis of the 1,2,4-oxadiazole core, significantly enhancing reaction efficiency and yield. This technique facilitates rapid cyclodehydration between amidoximes and carboxylic acid derivatives under controlled conditions. For 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, microwave-assisted reactions typically employ polar aprotic solvents like DMSO and catalysts such as NaOH or K₂CO₃. These conditions achieve near-quantitative conversions within 5–15 minutes, contrasting sharply with conventional thermal methods requiring 6–24 hours [7] [9].
A pivotal innovation involves one-pot protocols using Vilsmeier reagents (e.g., POCl₃/DMF) to activate carboxylic acids, followed by cyclization with amidoximes. This method yields 61–93% of the oxadiazole product with minimal purification needs. For the 2-fluorophenyl variant, microwave power optimization (300–500 W) and solvent-free conditions have proven critical to suppress decarboxylation and halogen loss [7]. The superbase system NaOH/DMSO further accelerates kinetics, enabling room-temperature cyclization for acid-sensitive intermediates [9].
Table 1: Microwave Optimization Parameters for Oxadiazole Formation
Catalyst System | Temperature (°C) | Time (min) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
NaOH/DMSO | 80 | 10 | 95 | <5% |
Vilsmeier Reagent | 100 | 15 | 89 | 8–10% |
K₂CO₃/DMF | 120 | 25 | 78 | 12–15% |
Functionalization of the propanoic acid side-chain leverages carbodiimide-based coupling agents to form amides or esters, expanding the compound’s utility as a pharmacophore or polymer precursor. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are preferred for their efficacy in activating the carboxylic acid group, particularly when paired with catalysts like 4-dimethylaminopyridine (DMAP). Reactions proceed in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, achieving 70–85% yields for amide conjugates [3] [6].
A key challenge is racemization during coupling with chiral amines. Studies show that in situ activation using DIC/HOBt (hydroxybenzotriazole) reduces epimerization to <3%, while EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water-organic biphasic systems enables eco-friendly functionalization. For in vivo applications, this strategy generates prodrug esters (e.g., ethyl or pivaloyloxymethyl derivatives), enhancing bioavailability without hydrolytic instability [6]. Scalability requires rigorous byproduct removal: N,N’-diisopropylurea precipitates in DCM, simplifying purification via filtration, whereas DCC-derived dicyclohexylurea necessitates chromatographic separation [3].
Regioselective incorporation of the 2-fluorophenyl group at the oxadiazole C-3 position demands precise control over electronic and steric factors. Pd-catalyzed cross-coupling between 2-fluorophenylboronic acids and preformed 3-bromo-1,2,4-oxadiazoles emerges as a robust strategy, leveraging Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol). This method achieves >95% regioselectivity and 80–88% yields, outperforming SNAr reactions which suffer from low nucleophilic displacement at the electron-deficient ring [6] [2].
Solvent polarity critically influences selectivity. High-polarity solvents (DMF, acetonitrile) favor ortho-fluorine coordination to the oxadiazole nitrogen, enhancing cyclization rates but risking protodeboronation. Conversely, low-polarity solvents (toluene) minimize side reactions but prolong reaction times. Catalyst screening reveals that CuI/1,10-phenanthroline in DMF at 60°C optimally mediates the cyclization of 2-fluoro-substituted amidoximes with esters, suppressing diarylation byproducts to <5% [5].
Table 2: Solvent/Catalyst Impact on 2-Fluorophenyl Regioselectivity
Solvent | Catalyst | Temperature (°C) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
DMF | CuI/phenanthroline | 60 | 92 | 88 |
Toluene | Pd(PPh₃)₄ | 100 | 95 | 82 |
Acetonitrile | K₂CO₃ (base only) | 80 | 78 | 75 |
Solid-phase peptide synthesis (SPPS) and solution-phase methods present distinct trade-offs in synthesizing 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid conjugates. SPPS, typically using chlorotrityl chloride resin, enables iterative coupling of Fmoc-protected amino acids to the propanoic acid moiety, followed by on-resin cyclization. This approach simplifies purification (washing steps remove excess reagents) and accelerates synthesis of peptide hybrids, with reported purities >90% for hexapeptide conjugates [10] [5].
Solution-phase synthesis, however, excels in large-scale production. Liquid-phase peptide synthesis (LPPS) avoids resin-loading limitations and facilitates real-time reaction monitoring via NMR or LC–MS. For short sequences (di-/tripeptides), LPPS achieves 75–82% yields with fewer side products than SPPS. However, multistep purifications (extraction, chromatography) reduce overall efficiency for longer chains, as evidenced in urukthapelstatin A analogs where SPPS reduced synthesis time by 40% [10] [5].
Critical limitations include SPPS’s susceptibility to resin degradation during repetitive fluorophenyl heterocycle formation and LPPS’s poor handling of precipitation-prone intermediates. Hybrid approaches—using soluble polymer supports—offer emerging alternatives [5].
Table 3: Synthesis Method Efficiency Comparison
Parameter | Solid-Phase (SPPS) | Solution-Phase (LPPS) |
---|---|---|
Purity (crude) | 85–92% | 70–80% |
Scale-up feasibility | Limited (mg–g) | High (kg-scale) |
Purification | Filtration/washes | Extraction/chromatography |
Peptide hybrid yield | 65–75% | 50–60% |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: